methyl 2-(difluoromethoxy)pyridine-4-carboxylate
Overview
Description
methyl 2-(difluoromethoxy)pyridine-4-carboxylate is an organic compound with the molecular formula C8H7F2NO3. It is a derivative of isonicotinic acid, where the hydrogen atom in the 2-position is replaced by a difluoromethoxy group.
Mechanism of Action
Mode of Action
It is known that the compound is used as a semiochemical , which suggests that it may interact with biological receptors to trigger specific behaviors or physiological responses.
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(difluoromethoxy)isonicotinate are currently unknown
Result of Action
It is known to be used as a semiochemical , suggesting that it may influence the behavior of organisms in its environment.
Biochemical Analysis
Biochemical Properties
Methyl 2-(difluoromethoxy)isonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Methyl 2-(difluoromethoxy)isonicotinate has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(difluoromethoxy)isonicotinate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes. For instance, Methyl 2-(difluoromethoxy)isonicotinate may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered metabolic flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(difluoromethoxy)isonicotinate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-(difluoromethoxy)isonicotinate remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(difluoromethoxy)isonicotinate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Methyl 2-(difluoromethoxy)isonicotinate can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Methyl 2-(difluoromethoxy)isonicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may inhibit enzymes involved in the breakdown of other compounds, resulting in altered levels of metabolites. Understanding the metabolic pathways of Methyl 2-(difluoromethoxy)isonicotinate is crucial for predicting its effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of Methyl 2-(difluoromethoxy)isonicotinate within cells and tissues are important factors that influence its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, affecting its activity and function. The distribution of Methyl 2-(difluoromethoxy)isonicotinate within tissues can also impact its overall effects on cellular processes .
Subcellular Localization
The subcellular localization of Methyl 2-(difluoromethoxy)isonicotinate is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical activity. For example, Methyl 2-(difluoromethoxy)isonicotinate may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)pyridine-4-carboxylate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent .
Industrial Production Methods: the general approach would involve large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2-(difluoromethoxy)pyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antifungal and antibacterial agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Methyl isonicotinate: Similar structure but lacks the difluoromethoxy group.
Methyl nicotinate: Another derivative of nicotinic acid, used in topical preparations for muscle and joint pain.
Uniqueness: methyl 2-(difluoromethoxy)pyridine-4-carboxylate is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to other isonicotinate derivatives. This modification can enhance its potential as a pharmacophore and its utility in various scientific applications .
Properties
IUPAC Name |
methyl 2-(difluoromethoxy)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)5-2-3-11-6(4-5)14-8(9)10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZJQGVVANWHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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